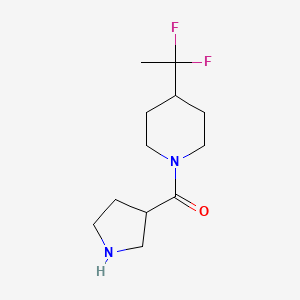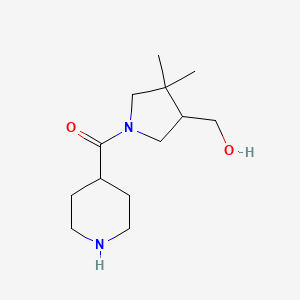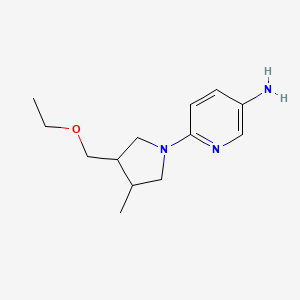
6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . These techniques are commonly used to confirm the structure of synthesized compounds.Chemical Reactions Analysis
The synthesis of similar compounds involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Aplicaciones Científicas De Investigación
Structural Characterization and Hydrogen Bonding Patterns
The research conducted by Böck et al. (2021) on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide highlights the significance of molecular conformations and hydrogen bonding patterns in the study of similar compounds. Their findings elucidate the impact of different sites of protonation and the resultant intermolecular hydrogen bonding networks, which are crucial for understanding the behavior of compounds including 6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine (Böck et al., 2021).
Catalytic Applications in Organic Chemistry
The study by Nyamato et al. (2015) on (imino)pyridine Palladium(II) complexes demonstrates the potential of such complexes, which could include derivatives of 6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine, as catalysts in organic synthesis. This opens up avenues for their application in selective catalytic processes, such as ethylene dimerization (Nyamato et al., 2015).
Hydrogen-Bond Donors and Acceptors in Supramolecular Chemistry
The research by Aakeröy et al. (2007) provides insights into the balance of hydrogen-bond donors and acceptors in bifunctional pyridine-aminopyrimidine/aminopyridine compounds. This research is relevant for understanding the interactions and properties of compounds like 6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine in the realm of supramolecular chemistry (Aakeröy et al., 2007).
Synthesis and Antimicrobial Activity
The work by Egawa et al. (1984) on the synthesis and antibacterial activity of related pyridine derivatives underscores the potential of such compounds in developing new antibacterial agents. Their study on structure-activity relationships can provide valuable insights for further research on similar compounds, including 6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine (Egawa et al., 1984).
Mecanismo De Acción
While the specific mechanism of action for “6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine” is not available, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Direcciones Futuras
The synthesis and study of “6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine” and similar compounds are of interest due to their potential applications in various fields, including pharmaceuticals and organic synthesis. Future research may focus on optimizing the synthesis process, exploring their biological activities, and developing potential applications .
Propiedades
IUPAC Name |
6-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-17-9-11-8-16(7-10(11)2)13-5-4-12(14)6-15-13/h4-6,10-11H,3,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIOFBZWZBOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





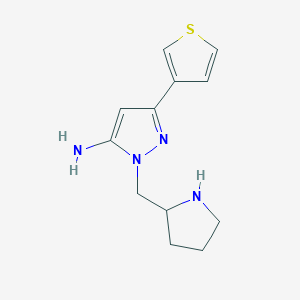
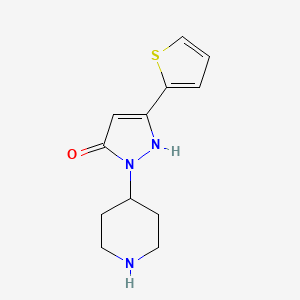
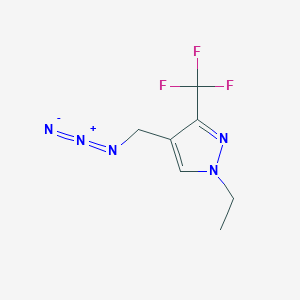

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
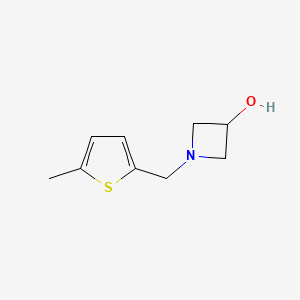
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)

